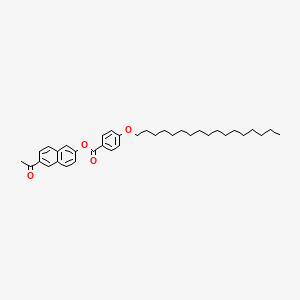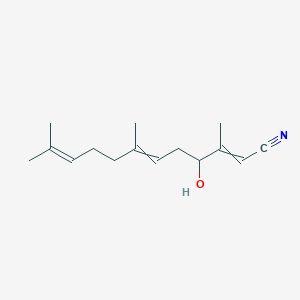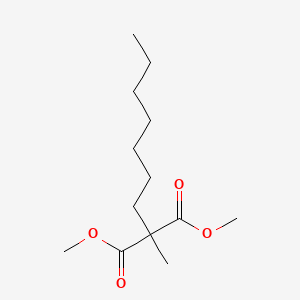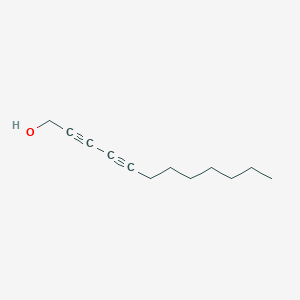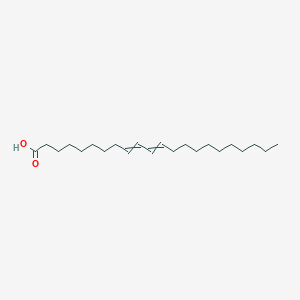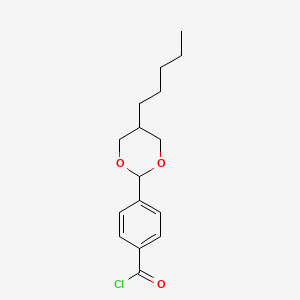
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride is an organic compound with the molecular formula C16H21ClO3. It is a benzoyl chloride derivative, characterized by the presence of a 1,3-dioxane ring substituted with a pentyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The benzoyl chloride moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Substituted Benzoyl Chlorides: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler analogue without the dioxane ring and pentyl group.
4-(1,3-Dioxan-2-YL)benzoyl Chloride: Lacks the pentyl substitution on the dioxane ring.
4-(5-Pentyl-1,3-dioxan-2-YL)benzoic Acid: The carboxylic acid precursor to the acyl chloride.
Uniqueness
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride is unique due to the presence of both the 1,3-dioxane ring and the pentyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
IUPAC Name |
4-(5-pentyl-1,3-dioxan-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-3-4-5-12-10-19-16(20-11-12)14-8-6-13(7-9-14)15(17)18/h6-9,12,16H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYPCNCYFHXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563565 |
Source


|
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92892-62-1 |
Source


|
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
